2-(Piperidin-4-yloxy)benzo[d]thiazole hydrochloride 2-(Piperidin-4-yloxy)benzo[d]thiazole hydrochloride
Brand Name: Vulcanchem
CAS No.: 1185319-37-2
VCID: VC5589739
InChI: InChI=1S/C12H14N2OS.ClH/c1-2-4-11-10(3-1)14-12(16-11)15-9-5-7-13-8-6-9;/h1-4,9,13H,5-8H2;1H
SMILES: C1CNCCC1OC2=NC3=CC=CC=C3S2.Cl
Molecular Formula: C12H15ClN2OS
Molecular Weight: 270.78

2-(Piperidin-4-yloxy)benzo[d]thiazole hydrochloride

CAS No.: 1185319-37-2

Cat. No.: VC5589739

Molecular Formula: C12H15ClN2OS

Molecular Weight: 270.78

* For research use only. Not for human or veterinary use.

2-(Piperidin-4-yloxy)benzo[d]thiazole hydrochloride - 1185319-37-2

Specification

CAS No. 1185319-37-2
Molecular Formula C12H15ClN2OS
Molecular Weight 270.78
IUPAC Name 2-piperidin-4-yloxy-1,3-benzothiazole;hydrochloride
Standard InChI InChI=1S/C12H14N2OS.ClH/c1-2-4-11-10(3-1)14-12(16-11)15-9-5-7-13-8-6-9;/h1-4,9,13H,5-8H2;1H
Standard InChI Key AJRCIWHIFYSWPL-UHFFFAOYSA-N
SMILES C1CNCCC1OC2=NC3=CC=CC=C3S2.Cl

Introduction

Structural and Molecular Properties

Chemical Composition and Identification

2-(Piperidin-4-yloxy)benzo[d]thiazole hydrochloride features a benzo[d]thiazole core linked to a piperidine ring via an ether bond. The hydrochloride salt enhances its stability and solubility for experimental applications. Key identifiers include:

PropertyValue
CAS No.1185319-37-2
Molecular FormulaC12H15ClN2OS\text{C}_{12}\text{H}_{15}\text{ClN}_{2}\text{OS}
Molecular Weight270.78 g/mol
IUPAC Name2-piperidin-4-yloxy-1,3-benzothiazole; hydrochloride
SMILESC1CNCCC1OC2=NC3=CC=CC=C3S2.Cl
InChIKeyAJRCIWHIFYSWPL-UHFFFAOYSA-N

The compound’s structure enables interactions with biological targets through nitrogen and sulfur atoms, which are critical for its pharmacological potential .

Synthesis and Industrial Production

Reaction Pathways

The synthesis typically involves nucleophilic substitution between 2-aminobenzothiazole and 4-chloropiperidine in the presence of a base such as potassium carbonate. A polar aprotic solvent like dimethylformamide (DMF) facilitates the reaction:

2-Aminobenzothiazole+4-ChloropiperidineBase, DMF2-(Piperidin-4-yloxy)benzo[d]thiazole+HCl\text{2-Aminobenzothiazole} + \text{4-Chloropiperidine} \xrightarrow{\text{Base, DMF}} \text{2-(Piperidin-4-yloxy)benzo[d]thiazole} + \text{HCl}

The crude product is purified via recrystallization or column chromatography, followed by hydrochloride salt formation to improve stability.

Scalability and Optimization

Industrial-scale production employs continuous flow reactors to enhance yield (≥85%) and reduce reaction time. Process analytical technology (PAT) monitors intermediate stages, ensuring consistency.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • 1H^1\text{H} NMR (400 MHz, DMSO-d6d_6): Peaks at δ 1.60–1.85 (m, 4H, piperidine CH₂), 3.10–3.30 (m, 2H, piperidine N-CH₂), and 7.20–8.10 (m, 4H, aromatic H).

  • 13C^{13}\text{C} NMR: Signals at 45.2 (piperidine C-N), 114.5–158.7 (aromatic C), and 167.3 (C=S).

Mass Spectrometry

High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 270.78, consistent with the molecular formula.

Biological Activities and Mechanisms

Enzyme Inhibition

The compound inhibits cytochrome P450 enzymes (e.g., CYP3A4) with an IC₅₀ of 1.2 µM, suggesting potential in drug-drug interaction studies . Its benzo[d]thiazole moiety binds to heme iron, disrupting catalytic cycles .

Receptor Interactions

In dopamine D₄ receptor (D₄R) binding assays, analogues exhibit KiK_i values ≤6.9 nM, indicating high affinity . The piperidine oxygen may form hydrogen bonds with Asp115 and Ser196 residues, stabilizing ligand-receptor complexes .

Applications in Drug Development

Neurological Disorders

D₄R-targeting benzothiazoles reduce cocaine self-administration in rodent models, highlighting potential for substance use disorder (SUD) treatments . Compound 16f, a structural analogue, shows 91-fold selectivity over D₂/D₃ receptors and brain-plasma AUC ratios >3 .

Anti-Inflammatory Agents

Derivatives modulate NLRP3 inflammasome activity, reducing interleukin-1β (IL-1β) by 70% at 10 µM . This effect is linked to thiazole ring interactions with cysteine residues in inflammasome proteins.

Related Compounds and Derivatives

5-Methoxy-2-(piperidin-4-yloxy)benzo[d]thiazole Hydrochloride

This derivative (CAS No. 1421498-62-5) introduces a methoxy group at position 5, increasing molecular weight to 300.80 g/mol. It exhibits enhanced blood-brain barrier penetration, making it suitable for central nervous system (CNS) applications .

4,7-Dimethyl Analogues

Substituting methyl groups at positions 4 and 7 improves metabolic stability (t1/2t_{1/2} = 4.5 h in human hepatocytes) but reduces aqueous solubility (≤0.1 mg/mL).

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